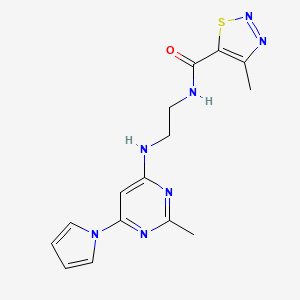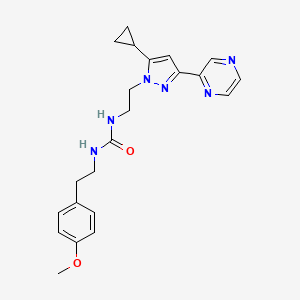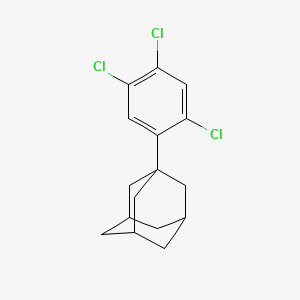
1-(2,4,5-Trichlorophenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trichlorophenyl)adamantane is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 2,4,5-trichlorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Adamantane, a related compound, has been shown to interact with the enzyme camphor 5-monooxygenase in pseudomonas putida
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives . The interaction of 1-(2,4,5-Trichlorophenyl)adamantane with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s worth noting that adamantane and its derivatives have been used in the synthesis of various bioactive compounds, suggesting potential impacts on multiple biochemical pathways .
Result of Action
Adamantane derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It’s worth noting that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization in various environments .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Adamantane and its derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(2,4,5-Trichlorophenyl)adamantane is not well-defined. It is known that adamantane can interact with biomolecules and potentially influence enzyme activity . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression induced by this compound remain to be determined.
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to exhibit changes in their effects over time
Dosage Effects in Animal Models
It is known that the effects of adamantane derivatives can vary with different dosages
Metabolic Pathways
Adamantane and its derivatives are known to interact with various enzymes and cofactors
Transport and Distribution
Adamantane derivatives are known to interact with various transporters and binding proteins
Subcellular Localization
Adamantane and its derivatives may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the reaction of adamantane with 2,4,5-trichlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where adamantane is reacted with 2,4,5-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trichlorophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or amines.
Scientific Research Applications
1-(2,4,5-Trichlorophenyl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials and as a stabilizer in polymer production.
Comparison with Similar Compounds
1-(2,4,5-Trichlorophenyl)adamantane can be compared with other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties.
1-Adamantanol: Used in the synthesis of pharmaceuticals and advanced materials.
1-(2,4-Dichlorophenyl)adamantane: Similar structure but with different chemical properties due to the absence of one chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBBHGIKWZQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)
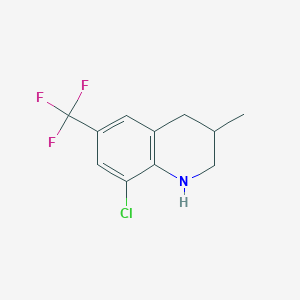

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)
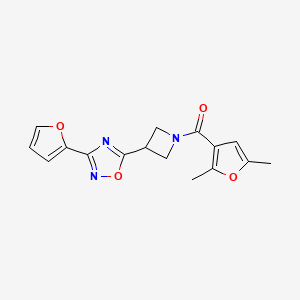
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)
![(2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine](/img/structure/B2443529.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2443530.png)
